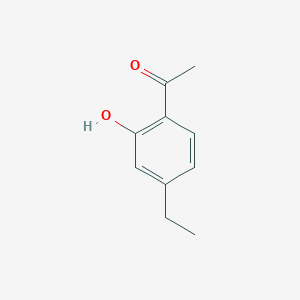

1-(4-ethyl-2-hydroxyphenyl)ethanone

Description

1-(4-Ethyl-2-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by an acetyl group attached to a phenolic ring substituted with an ethyl group at the para position and a hydroxyl group at the ortho position. Hydroxyacetophenones are widely studied for their diverse biological activities, including enzyme inhibition (e.g., α-glucosidase) and applications in medicinal chemistry (e.g., DNA repair modulation) . The ethyl and hydroxyl substituents likely influence its physicochemical behavior, such as solubility and lipophilicity, as well as its interactions with biological targets.

Properties

CAS No. |

5896-50-4 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

1-(4-ethyl-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 |

InChI Key |

ZFTVOGFYWXTLLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C(=O)C)O |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Friedel-Crafts Acylation and Subsequent Functionalization

A classical approach to substituted hydroxyacetophenones involves Friedel-Crafts acylation of phenols or substituted phenols, followed by selective alkylation or rearrangement steps.

- Starting materials : Resorcinol or hydroxy-substituted benzenes.

- Reagents : Acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂).

- Conditions : Heating under reflux in acetic acid or other suitable solvents.

For example, 1-(2,4-dihydroxyphenyl)ethanone can be synthesized by reacting resorcinol with acetyl chloride in the presence of anhydrous zinc chloride at 150°C for 20 minutes, yielding the dihydroxyacetophenone intermediate with high yield (~90%).

Following this, selective alkylation at the 4-position can be achieved by:

- Alkylation step : Reaction with ethyl halides (ethyl iodide or bromide) under basic conditions such as potassium carbonate in acetone.

- Conditions : Reflux for 24-48 hours.

- Outcome : Introduction of the ethyl group at the para position relative to the hydroxy group.

Though the cited example used butyl iodide for butoxy substitution, the same principle applies for ethyl substitution, adjusting alkyl halide and reaction conditions accordingly.

Synthesis via Fries Rearrangement and Protection/Deprotection Strategies

Another method involves:

- Starting from p-acetoxybenzoic acid derivatives.

- Performing a Fries rearrangement to move the acetyl group ortho to the hydroxy group.

- Re-acetylation or selective deprotection to yield the hydroxyacetophenone with the desired substitution pattern.

This method was used to prepare acetyl analogs of hydroxyphenyl ethanones, although yields for some steps (e.g., conversion to acid chlorides and diazomethane addition) were low (~38%).

Diazoketone Intermediate Route

A more specialized synthetic route uses diazoketone intermediates:

- Conversion of hydroxyacetophenones to α-diazoketones by reaction with diazomethane.

- Subsequent photochemical or catalytic transformations yield substituted hydroxyphenyl ethanones or related compounds.

This method allows for the introduction of various substituents and functional groups but is more complex and often used for derivatives rather than the parent compound.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Alkylation | Resorcinol + acetyl chloride + ethyl iodide | ZnCl₂, acetic acid, reflux; K₂CO₃, acetone, reflux | ~90 (acetylation), ~80 (alkylation) | Straightforward, scalable |

| Fries Rearrangement + Protection/Deprotection | p-acetoxybenzoic acid | Fries rearrangement, acetylation, acid chloride formation | ~38 (some steps) | Lower yield, multi-step |

| Diazoketone Intermediate Route | Hydroxyacetophenone derivatives | SOCl₂, reflux; diazomethane; photochemical steps | Variable | Useful for derivatives, complex |

Detailed Experimental Example (Adapted for Ethyl Substitution)

Step 1: Preparation of 1-(2,4-dihydroxyphenyl)ethanone

- Dissolve anhydrous zinc chloride (0.27 mol) in glacial acetic acid (20 mL).

- Add resorcinol (0.1 mol) and heat at 150°C for 20 minutes.

- Monitor reaction by TLC.

- Pour reaction mixture into ice; filter and wash precipitate.

- Dry and recrystallize from hot water.

- Yield: ~90%, melting point ~143°C.

Step 2: Alkylation to Introduce Ethyl Group at 4-Position

- Mix 1-(2,4-dihydroxyphenyl)ethanone (0.1 mol), anhydrous potassium carbonate (0.4 mol), and ethyl iodide (0.1 mol) in dry acetone (150 mL).

- Reflux for 24-48 hours.

- Remove acetone by distillation.

- Pour residue into ice water, acidify with dilute HCl to pH 6-7.

- Collect precipitate, wash, dry, and recrystallize from petroleum ether.

- Expected yield: ~80%.

Characterization and Quality Control

- Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.

- Melting Point Determination : Confirms compound identity.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., OH stretch ~3200-3500 cm⁻¹, C=O stretch ~1650-1700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution pattern and chemical environment.

- Mass Spectrometry (MS) : Molecular weight confirmation.

- X-ray Diffraction (XRD) : For crystalline samples, confirms molecular structure and purity.

Research Findings and Notes

- The Friedel-Crafts acylation followed by alkylation is a robust and high-yielding method for preparing hydroxyacetophenone derivatives with alkyl substitution at the para position.

- Fries rearrangement is useful for positional isomers but may suffer from lower yields and more complex purification.

- Diazoketone intermediates offer synthetic versatility but are more suited for specialized derivatives rather than routine preparation of 1-(4-ethyl-2-hydroxyphenyl)ethanone.

- Alkylation conditions must be optimized for ethyl group introduction to avoid polyalkylation or O-alkylation side products.

- Purification by recrystallization and chromatographic techniques ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethyl-2-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

Oxidation: Formation of 4-ethyl-2-hydroxybenzoic acid.

Reduction: Formation of 1-(4-ethyl-2-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-ethyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Observations :

α-Glucosidase Inhibition

Hydroxyacetophenones with multiple hydroxyl groups exhibit enhanced inhibitory activity. For example:

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8): Higher α-glucosidase inhibition due to dihydroxy substitution .

- 1-(4-Ethyl-2-hydroxyphenyl)ethanone: The single hydroxyl group may reduce activity compared to (8), but the ethyl group could improve membrane permeability .

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

- 1-(2-Hydroxy-4-morpholinophenyl)ethanone: A potent DNA-PK inhibitor with morpholino substitution enabling specific binding .

- This compound: Lacks the morpholino group but may still interact with hydrophobic enzyme pockets via the ethyl group.

Antifungal and Antimicrobial Activity

- APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone): Metal complexes show enhanced antifungal activity due to chelation .

- This compound: Potential for metal coordination via hydroxyl and ketone groups, though unstudied in this context.

Key Challenges :

- Ethyl group introduction may require specialized alkylation or Friedel-Crafts acylation.

- Ortho-hydroxyl positioning demands regioselective protection/deprotection strategies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-ethyl-2-hydroxyphenyl)ethanone, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or alkylation of phenolic precursors. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone can be used under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yield optimization may require adjusting catalyst loadings (e.g., Lewis acids like AlCl₃), temperature gradients (50–80°C), and purification via column chromatography with silica gel . Structural analogs in and highlight the importance of regioselectivity in phenolic substitution.

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Use X-ray crystallography (SHELXL software for refinement ) to resolve bond lengths and angles. Spectroscopic methods include:

- NMR : Analyze aromatic proton splitting patterns (δ ~6.5–7.5 ppm for phenolic protons) and ketone carbonyl signals (δ ~200–210 ppm in ¹³C NMR).

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.

Computational tools like Gaussian or DFT can predict electronic distributions and HOMO-LUMO gaps .

Q. What are the foundational biological assays for evaluating this compound’s bioactivity?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains). For enzyme inhibition (e.g., COX-2 or kinases), use fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Dose-response curves (IC₅₀ calculations) and molecular docking (AutoDock Vina) validate target interactions .

Advanced Research Questions

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer : For crystallographic discrepancies (e.g., twinned data), employ SHELXD for phase refinement and Olex2 for model validation . For NMR anomalies (e.g., overlapping signals), use 2D techniques (COSY, HSQC) or dynamic NMR at variable temperatures. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What advanced strategies exist for studying this compound’s interactions with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For intracellular targets, employ fluorescence polarization or Förster resonance energy transfer (FRET) in live-cell imaging. Synchrotron-based X-ray diffraction can resolve protein-ligand co-crystals .

Q. How do substituent effects (e.g., ethyl vs. methoxy groups) influence thermodynamic stability?

- Methodological Answer : Calculate ΔG° and ΔH° using calorimetry (e.g., DSC) or computational thermodynamics (NIST WebBook data ). Compare substituent Hammett parameters (σ values) to predict electronic effects on reaction equilibria. Experimental LogP (e.g., 3.695 in ) correlates with hydrophobicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.